
3-Amino-5-fluoropicolinamide
Overview
Description
3-Amino-5-fluoropicolinamide is a chemical compound with the molecular formula C6H6FN3O It is a derivative of picolinamide, where the amino group is positioned at the third carbon and the fluorine atom at the fifth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoropicolinamide typically involves the following steps:
Nitration: The starting material, 5-fluoropyridine, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-amino-5-fluoropyridine is then reacted with an appropriate carboxylic acid derivative to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoropicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation and Reduction: Corresponding oxides and amines.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
Kinase Inhibition
3-Amino-5-fluoropicolinamide has been identified as a potent inhibitor of PIM (Proviral Integration of Moloney virus) kinases, which are implicated in various malignancies, including hematological cancers. The inhibition of PIM kinases is crucial as they play a significant role in cell proliferation and survival, making them targets for cancer therapy.
Molecular Imaging with PET Probes
The development of radiolabeled derivatives of this compound has led to promising applications in positron emission tomography (PET) imaging. These derivatives are synthesized to enhance tumor detection capabilities.
Key Findings
- Radiolabeling : The compound can be labeled with fluorine-18, a radionuclide used in PET imaging. Studies have demonstrated that 18F-labeled picolinamide probes exhibit high tumor uptake and favorable biodistribution profiles in preclinical models .
- Tumor Imaging : Specifically, one derivative, 18F-2, showed superior tumor-to-muscle ratios compared to other probes, indicating its potential for clinical translation in melanoma detection .
Theranostic Applications
Theranostics refers to the combined use of therapies and diagnostics. This compound derivatives have been explored for their dual role in targeting melanoma cells while also providing imaging capabilities.
Clinical Potential
- The compound has been evaluated as a theranostic agent due to its ability to target melanin-expressing melanoma cells effectively. For instance, studies have indicated that radioiodinated derivatives can serve both as imaging agents and therapeutic compounds against melanoma .
- This dual functionality enhances precision medicine approaches by allowing clinicians to monitor treatment responses while delivering targeted therapy.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Kinase Inhibition | Inhibition of PIM kinases involved in cancer progression | Effective against hematological malignancies |
Molecular Imaging | Development of PET probes for tumor detection | High tumor uptake and low background noise |
Theranostic Applications | Combined diagnostic and therapeutic potential | Effective targeting of melanoma with imaging capabilities |
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chloropicolinamide: Similar structure but with a chlorine atom instead of fluorine.
3-Amino-5-bromopicolinamide: Similar structure but with a bromine atom instead of fluorine.
3-Amino-5-iodopicolinamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-Amino-5-fluoropicolinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Biological Activity
3-Amino-5-fluoropicolinamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with an amino group at the 3-position and a fluorine atom at the 5-position. This structure is critical for its biological activity, particularly in modulating kinase pathways associated with various diseases.
The primary mechanism of action of this compound involves the inhibition of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinases. These serine/threonine kinases play significant roles in cell survival and proliferation, particularly in hematopoietic cells. Overexpression of PIM kinases is often linked to several malignancies, making them attractive targets for therapeutic intervention .
Inhibition of PIM Kinases
Research indicates that this compound exhibits potent inhibitory effects against PIM1, PIM2, and PIM3. The compound's ability to inhibit these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can achieve IC50 values in the low nanomolar range against these kinases .
Cancer Treatment
The inhibition of PIM kinases by this compound makes it a candidate for treating various cancers, particularly hematological malignancies such as myelofibrosis and acute myeloid leukemia (AML). In preclinical models, the compound demonstrated significant efficacy in reducing tumor burden and improving survival rates when combined with other therapies like JAK inhibitors .
Case Studies
- Acute Myeloid Leukemia (AML) : In xenograft models of AML, treatment with this compound resulted in decreased tumor growth and enhanced apoptosis compared to controls. The combination with standard chemotherapy agents further potentiated its effects .
- Myelofibrosis : In studies involving murine models of myelofibrosis, pharmacological inhibition of PIM kinases using compounds similar to this compound significantly reduced splenomegaly and leukocytosis, highlighting its therapeutic potential in myeloproliferative neoplasms .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance potency and selectivity against PIM kinases. For example:
These findings suggest that modifications to the picolinamide structure can lead to improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-5-fluoropicolinamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of picolinamide precursors or nucleophilic substitution on halogenated pyridine derivatives. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95% by HPLC) . Yield optimization requires monitoring intermediates via LC-MS and adjusting stoichiometry of fluorinating agents (e.g., Selectfluor®).
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and amine protons (δ 5.5–6.5 ppm, broad). Fluorine substituents cause splitting patterns (e.g., ⁵J coupling in pyridine ring) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- MS : Molecular ion peak at m/z 154.1 (C₆H₆FN₃O) with fragmentation patterns matching loss of NH₂ or F groups .
Q. What are the solubility and stability profiles of this compound in common solvents, and how do these affect experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies (TGA/DSC) show decomposition >200°C. For kinetic assays, prepare fresh solutions in anhydrous DMSO to prevent hydrolysis. Long-term storage requires desiccated conditions (-20°C) under inert gas .
Advanced Research Questions
Q. How does the electronic effect of the 5-fluoro substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for NAS at the 2- and 4-positions. Computational studies (DFT) can map electron density to predict regioselectivity. Experimentally, compare reaction rates with non-fluorinated analogs using kinetic profiling (UV-Vis monitoring at 254 nm) .
Q. What mechanistic insights can be gained from contradictory data on the compound’s biological activity in kinase inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. Use orthogonal methods:
- Biochemical assays : Vary ATP levels (0.1–10 mM) to assess competitive inhibition.
- Cellular assays : Combine with siRNA knockdown to confirm target specificity.
- Structural analysis : Co-crystallize with kinases (e.g., JAK2) to resolve binding modes vs. docking predictions .
Q. How can structure-activity relationship (SAR) studies of this compound derivatives guide the design of selective enzyme inhibitors?
- Methodological Answer :
- Synthetic modifications : Introduce substituents at the 2-position (e.g., methyl, chloro) to sterically hinder non-target interactions.
- In vitro testing : Screen against enzyme panels (e.g., cytochrome P450 isoforms) to assess selectivity.
- QSAR modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress.
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology.
- Quality control : Use orthogonal analytics (e.g., ¹⁹F NMR for fluorine content validation) .
Q. Key Considerations for Experimental Design
Properties
IUPAC Name |
3-amino-5-fluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSOQRVIVUAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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